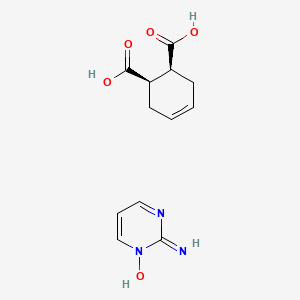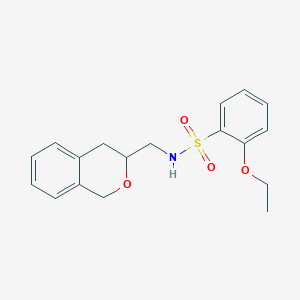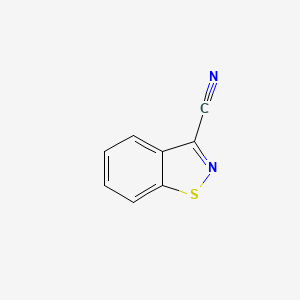
Diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate is a chemical compound with the CAS Number: 1881288-08-9 . It has a molecular weight of 369.37 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H21F2NO5/c1-3-25-16(23)13-14(17(24)26-4-2)21(11-18(19,20)15(13)22)10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine atoms and the arrangement of the piperidine ring.Physical and Chemical Properties Analysis
The compound is known to have a molecular weight of 369.37 . It is recommended to be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Benzylation of Alcohols
One application involves the benzylation of alcohols. A study by Poon and Dudley (2006) explored the use of 2-Benzyloxy-1-methylpyridinium triflate, a stable organic salt, in converting alcohols into benzyl ethers through a warming process. This process was demonstrated to be effective for a wide range of alcohols, yielding good to excellent results (Poon & Dudley, 2006).
Mitsunobu Reaction
Another application is in the Mitsunobu reaction, as reported by Tsunoda et al. (1994). They found that N,N,N',N'-Tetramethylazodicarboxamide (TMAD) was more versatile than traditional diethyl azodicarboxylate in this reaction, especially when used with tributylphosphine in benzene. This reagent proved useful in the efficient two-step synthesis of benzylcrotylamine from N-benzyltrifluoroacetamide (Tsunoda et al., 1994).
Photodimerization Reaction
The compound also plays a role in photodimerization reactions. Nikolova et al. (2002) demonstrated the regio- and stereoselective [2+2] photodimerization of 3-Substituted 2-Alkoxy-2-oxo-2H-1,2-benzoxaphosphorines in methanol solution under sunlight. This reaction produced anti head-to-tail dimers with a stereoselective focus on the stereogenic P atom (Nikolova et al., 2002).
Synthesis of Optically Active Compounds
In the field of optical activity, Woydowski and Liebscher (1999) investigated the reaction of diethyl oxirane dicarboxylate with o-aminophenols to produce 1,4-benzoxazin-2-ones or 1,5-benzoxazepin-2-one, demonstrating its role in the synthesis of optically active compounds (Woydowski & Liebscher, 1999).
Aqueous Basic Oxidation
Campaigne and Shutske (1974) synthesized Diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate and studied its reaction with oxygen in aqueous base. They reported the formation of oxidation products and proposed a mechanism involving the decomposition of a common intermediate (Campaigne & Shutske, 1974).
Safety and Hazards
Wirkmechanismus
Target of Action
Based on its structure, it might interact with proteins or enzymes that have affinity for piperidine derivatives .
Mode of Action
Without specific studies, it’s hard to determine the exact mode of action. Generally, compounds like this can interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and Van der Waals forces .
Pharmacokinetics
These properties can be influenced by factors such as the compound’s size, polarity, and solubility .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
Biochemische Analyse
Biochemical Properties
Diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions is primarily based on the compound’s ability to form stable complexes with the active sites of enzymes, leading to inhibition or modulation of enzyme activity .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, the compound has been shown to interfere with the signaling pathways that regulate cell growth and apoptosis, leading to changes in cell proliferation and survival . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules within the cell. The compound binds to the active sites of enzymes, leading to inhibition or activation of their activity. This binding interaction is facilitated by the compound’s unique chemical structure, which allows it to form stable complexes with the target enzymes . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell signaling and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and regulation of cell signaling. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that play a role in metabolic processes, thereby influencing metabolic flux and metabolite levels. The compound’s ability to modulate enzyme activity can lead to changes in the overall metabolic state of the cell, affecting processes such as energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its activity and function, as it may preferentially accumulate in certain tissues or organelles .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .
Eigenschaften
IUPAC Name |
diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2NO5/c1-3-25-16(23)13-14(17(24)26-4-2)21(11-18(19,20)15(13)22)10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPWCBUJDZSZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N(CC(C1=O)(F)F)CC2=CC=CC=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-methyl-2-(methylsulfanyl)-5-{2-[(4-nitrobenzyl)oxy]ethyl}-4(3H)-pyrimidinone](/img/structure/B2961439.png)
![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2961440.png)


![2-[(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2961447.png)
![2-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine hydrochloride](/img/structure/B2961448.png)

![3-(Pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one 2,2,2-trifluoroacetate](/img/structure/B2961453.png)


![4-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2961457.png)



